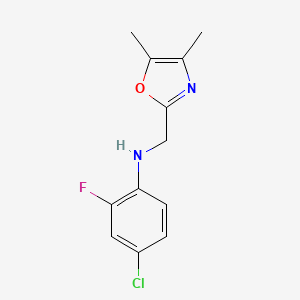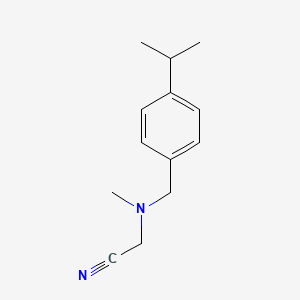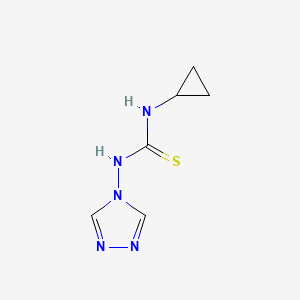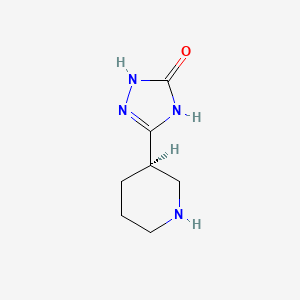
(R)-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring attached to a triazolone moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of piperidine derivatives with triazolone precursors. One common method includes the cyclization of appropriate intermediates under controlled conditions to form the desired compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one may involve large-scale synthesis using batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The piperidine ring and triazolone moiety can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures, pressures, and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its ability to modulate specific biochemical pathways makes it a candidate for investigating cellular processes and developing new therapeutic agents.
Medicine
In medicine, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one is explored for its potential pharmacological properties. Researchers are investigating its efficacy in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound is utilized in the development of new materials and chemical processes. Its reactivity and stability make it suitable for applications in polymer synthesis, catalysis, and other industrial processes.
Mechanism of Action
The mechanism of action of ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and influencing cellular processes. Detailed studies are conducted to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- ®-Piperidin-3-yl-acetic acid ethyl ester
- ®-(Piperidin-3-yl)methanol
Uniqueness
Compared to similar compounds, ®-5-(Piperidin-3-yl)-1,2-dihydro-3H-1,2,4-triazol-3-one stands out due to its triazolone moiety, which imparts unique chemical properties and reactivity
Properties
Molecular Formula |
C7H12N4O |
|---|---|
Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-[(3R)-piperidin-3-yl]-1,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C7H12N4O/c12-7-9-6(10-11-7)5-2-1-3-8-4-5/h5,8H,1-4H2,(H2,9,10,11,12)/t5-/m1/s1 |
InChI Key |
XNNBTRBPNMXPCX-RXMQYKEDSA-N |
Isomeric SMILES |
C1C[C@H](CNC1)C2=NNC(=O)N2 |
Canonical SMILES |
C1CC(CNC1)C2=NNC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


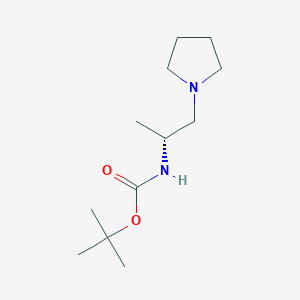
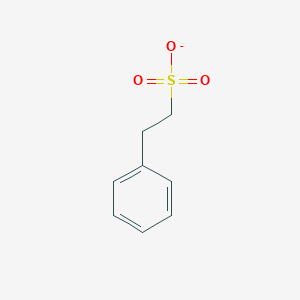
![4-Methyl-N-(4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonyl)benzenesulfonohydrazide](/img/structure/B14915311.png)
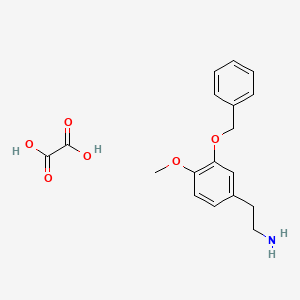
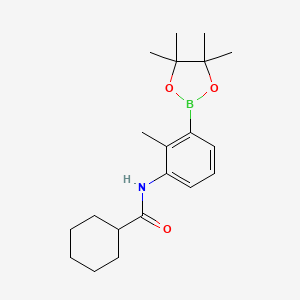
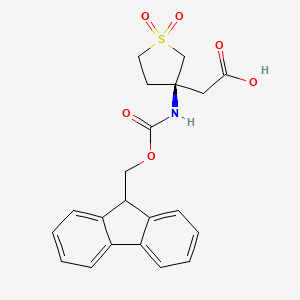
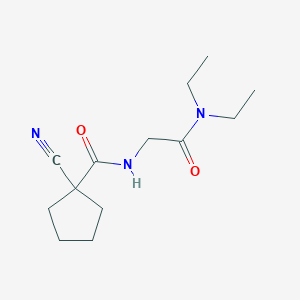
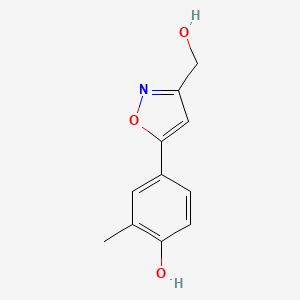

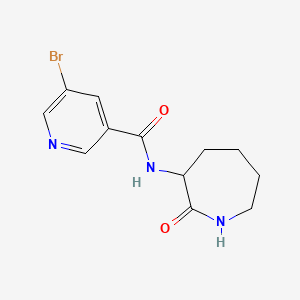
![2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-(naphthalen-2-yl)acetamide](/img/structure/B14915349.png)
